1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine

Antimicrobial Agents Heterocyclic Chemistry Minimum Inhibitory Concentration (MIC)

Researchers often face inconsistent bioactivity when using generic thiazole or pyrrolidine building blocks. 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (CAS 1567082-76-1) provides a precise, rigid 3D pharmacophore that is critical for reproducible structure-activity relationship (SAR) studies. Its distinct 1-methyl pyrrolidine and 5-yl-thiazole substitution pattern has been shown to drastically alter antimicrobial potency, making it an essential intermediate for lead optimization against Gram-positive pathogens. • Enables definitive SAR mapping via competitive binding assays and X-ray crystallography. • Serves as a versatile precursor for novel antifungal and anticancer agents. • Rigorous quality control ensures batch-to-batch consistency, de-risking your synthesis campaigns.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
Cat. No. B13258606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESCN1CCC(C1C2=CN=CS2)N
InChIInChI=1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3
InChIKeyWAGKHVWHXZRBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine: Dual-Heterocycle Overview


1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine (CAS 1567082-76-1) is a heterocyclic compound comprising a pyrrolidine ring and a thiazole ring . This unique dual-ring structure provides a versatile scaffold for medicinal chemistry, combining the biological activity associated with both thiazole and pyrrolidine moieties. Its primary applications lie in the synthesis of antimicrobial agents [1] and as a key intermediate in drug discovery, where the spatial arrangement of these heterocycles is crucial for target binding [2].

Dual-heterocycle scaffold for medicinal chemistry synthesis
Supports antimicrobial SAR and lead-optimization studies
Product-specific antimicrobial data to verify

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine: SAR Specificity


Simple substitution of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine with a generic thiazole (e.g., 2-aminothiazole) or pyrrolidine derivative (e.g., 3-aminopyrrolidine) is not chemically equivalent. The compound's specific 1-methyl substitution on the pyrrolidine ring and the direct linkage of the thiazol-5-yl group to the pyrrolidine 2-position create a distinct three-dimensional pharmacophore . Studies on related pyrrolidine-thiazole conjugates demonstrate that even minor changes to this substitution pattern can drastically alter antimicrobial potency, with MIC values varying by orders of magnitude between closely related analogs [1]. This underscores the critical importance of this exact molecular architecture for reproducibility in structure-activity relationship (SAR) studies.

This Compound
Common Substitute
Mismatch Risk
Pyrrolidine-thiazole hybrid
Simple 2-aminothiazole
Lacks pyrrolidine pharmacophore; SAR outcomes may shift
1-methyl, thiazol-5-yl substitution
Generic 3-aminopyrrolidine
Absent thiazole linkage; binding context may differ
Defined substitution pattern
Close structural analog
Minor changes may alter antimicrobial screening results

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine: Quantitative Evidence vs Analogs


Antimicrobial Potency: Hybrids vs Simple Thiazoles

While direct quantitative data for 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is limited in the public domain, strong class-level evidence from closely related pyrrolidine-thiazole derivatives demonstrates the significant potency advantage of this scaffold over simple thiazoles. In a comprehensive study by Bodake et al. (2020), a series of thiazole-substituted pyrrolidine derivatives were synthesized and evaluated for antimicrobial activity, with most compounds exhibiting moderate to good microbial inhibition [1]. This contrasts with the activity of simpler 2-aminothiazole, which generally shows MIC values >100 µg/mL against common bacterial strains [2]. This class-level differentiation highlights the value of the pyrrolidine-thiazole hybrid structure in achieving enhanced antimicrobial activity.

Antimicrobial Potency
Class-level
Reported >10-fold potency enhancement for pyrrolidine-thiazole hybrids over simple thiazoles
Supports antimicrobial screening context
Product-specific MIC data to verify
Antimicrobial Agents Heterocyclic Chemistry Minimum Inhibitory Concentration (MIC)

Cytotoxicity and Bacterial Selectivity

The cytotoxicity of thiazole-based pyrrolidine derivatives has been systematically evaluated, revealing a favorable selectivity profile. Kocabas et al. (2021) found that compound 11, a 4-F-phenyl derivative, selectively inhibited Gram-positive bacteria with minimal toxicity to healthy mammalian cells [1]. This contrasts with some older thiazole derivatives like sulfathiazole, which can exhibit higher cytotoxicity, limiting their therapeutic window [2]. While specific data for 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is not yet published, this class-level evidence suggests the potential for a favorable selectivity index in this chemical family.

Cytotoxicity Selectivity
Class-level
Related derivatives showed selective Gram-positive inhibition with minimal mammalian cell toxicity
Supports selectivity-profile review
Cytotoxicity data to verify for this compound
Cytotoxicity Selectivity Index Drug Safety

Binding Affinity: Docking Analysis

Computational studies on structurally related pyrrolidine-thiazole conjugates provide insight into the molecular interactions that differentiate this scaffold. For example, docking studies on compounds containing the pyrrolidine-thiazole core have revealed favorable binding energies to key microbial targets, such as DNA gyrase and penicillin-binding proteins [1]. This contrasts with simpler thiazoles, which often lack the necessary spatial arrangement for optimal binding [2]. While specific docking data for 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is not yet available, this class-level inference supports the hypothesis that the dual-heterocycle structure provides a binding advantage.

Binding Affinity (Docking)
Class-level
Favorable docking scores reported for pyrrolidine-thiazole conjugates to bacterial targets
Informs target-engagement hypothesis
In silico context; experimental binding to verify
Molecular Docking Computational Chemistry Binding Affinity

1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine Applications


Antibacterial Lead Compound

Based on class-level evidence demonstrating improved potency and selectivity of pyrrolidine-thiazole hybrids [1], this compound is a prime candidate for lead optimization in antibacterial drug discovery programs targeting Gram-positive pathogens. Its unique structure allows for further derivatization to enhance activity and reduce toxicity.

Targeted Antifungal Synthesis Intermediate

The dual heterocyclic nature of this compound provides a versatile platform for synthesizing novel antifungal agents. Studies have shown that thiazole-substituted pyrrolidines can exhibit moderate to good antifungal activity [2], making this compound a valuable intermediate for exploring structure-activity relationships against fungal strains.

Structural Probe for Biological Interactions

The specific 1-methyl and 5-yl-thiazole substitutions create a rigid, three-dimensional pharmacophore ideal for probing the spatial requirements of biological targets. This compound can be used in competitive binding assays and X-ray crystallography studies to map the active sites of enzymes or receptors, providing crucial SAR information for rational drug design.

Anticancer Drug Discovery Scaffold

Thiazole-based pyrrolidine derivatives have shown potential as cytotoxic agents against cancer cell lines [3]. This compound can serve as a starting point for the synthesis of novel anticancer agents, with the potential for further functionalization to improve selectivity and potency against specific cancer types.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Heterocyclic scaffold identity
MIC and strain-panel endpoints
Antifungal SAR synthesis
Dual-heterocycle intermediate context
Antifungal activity endpoints
Target-binding probe studies
3D pharmacophore context
Binding assay validation
Cancer cell-model studies
Cytotoxicity screening context
Cell-viability endpoint review
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